molecular formula C12H18BrN3 B3059561 5-Bromo-N-[2-(piperidin-1-yl)ethyl]pyridin-2-amine CAS No. 690264-86-9

5-Bromo-N-[2-(piperidin-1-yl)ethyl]pyridin-2-amine

Cat. No.: B3059561
CAS No.: 690264-86-9
M. Wt: 284.20
InChI Key: ROWJHUMFSGYAIN-UHFFFAOYSA-N
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Description

5-Bromo-N-[2-(piperidin-1-yl)ethyl]pyridin-2-amine is an organic compound that belongs to the class of bromopyridines It is characterized by the presence of a bromine atom at the 5th position of the pyridine ring and a piperidine moiety attached via an ethyl linker to the nitrogen atom at the 2nd position of the pyridine ring

Properties

IUPAC Name

5-bromo-N-(2-piperidin-1-ylethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3/c13-11-4-5-12(15-10-11)14-6-9-16-7-2-1-3-8-16/h4-5,10H,1-3,6-9H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROWJHUMFSGYAIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNC2=NC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001231070
Record name 5-Bromo-N-[2-(1-piperidinyl)ethyl]-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001231070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690264-86-9
Record name 5-Bromo-N-[2-(1-piperidinyl)ethyl]-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=690264-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N-[2-(1-piperidinyl)ethyl]-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001231070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-[2-(piperidin-1-yl)ethyl]pyridin-2-amine typically involves the reaction of 5-bromopyridine-2-amine with 2-(piperidin-1-yl)ethylamine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-[2-(piperidin-1-yl)ethyl]pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyridine derivatives, while oxidation and reduction reactions can produce N-oxides and reduced piperidine derivatives, respectively .

Scientific Research Applications

Medicinal Chemistry

This compound is extensively utilized as a building block for synthesizing pharmaceutical compounds. Its structure allows for modifications that can enhance therapeutic effects against various diseases. For instance, derivatives of this compound have shown promise in targeting specific enzymes and receptors involved in disease pathways.

Biological Studies

5-Bromo-N-[2-(piperidin-1-yl)ethyl]pyridin-2-amine is investigated for its interactions with biological targets, including:

  • Enzymatic Inhibition: The compound can inhibit specific enzymes, which may be useful in drug development for conditions such as cancer or metabolic disorders.
  • Receptor Modulation: It has been studied for its potential to modulate receptor activity, influencing signaling pathways critical for cellular function.

Materials Science

In materials science, this compound contributes to developing advanced materials, such as:

  • Polymers: Its chemical properties allow it to be integrated into polymer matrices, enhancing material performance.
  • Nanomaterials: The compound's unique structure aids in the design of nanomaterials with specific functionalities for applications in electronics and catalysis.

Mechanism of Action

The mechanism of action of 5-Bromo-N-[2-(piperidin-1-yl)ethyl]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-N-[2-(piperidin-1-yl)ethyl]pyridin-2-amine is unique due to the presence of both a bromine atom and a piperidine moiety, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various synthetic and research applications .

Biological Activity

5-Bromo-N-[2-(piperidin-1-yl)ethyl]pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

  • A bromine atom at the 5th position of the pyridine ring.
  • A piperidine moiety linked through an ethyl chain to the nitrogen atom at the 2nd position of the pyridine ring.

This structural configuration contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications in medicinal chemistry and materials science.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including:

  • Enzymes : The compound may inhibit or activate enzymes, influencing metabolic pathways.
  • Receptors : It can act as a ligand for various receptors, modulating signaling pathways associated with neurological and psychiatric disorders.

The presence of the piperidine group enhances binding affinity and selectivity, while the bromine atom may facilitate halogen bonding interactions, further influencing its biological effects.

Medicinal Chemistry

This compound has been explored for its potential therapeutic effects in treating neurological and psychiatric disorders. Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antidepressant effects
  • Cholinesterase inhibition , which is relevant in Alzheimer's disease treatment .

Case Studies and Research Findings

A review of recent literature highlights several studies focusing on the biological activity of compounds related to this compound:

StudyFindings
Malawska et al. (2023)Explored piperidine derivatives showing dual cholinesterase inhibition, highlighting their potential in Alzheimer's treatment .
RSC Publishing (2014)Investigated synthesis methods for bromopyridines, emphasizing their role as building blocks in drug development .
NCBI (2024)Reported on structure–activity relationships that enhance potency against specific targets, suggesting modifications to improve efficacy .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

CompoundKey FeaturesBiological Activity
5-Bromo-N-(piperidin-1-yl)pyridin-2-amineSimilar structure without ethyl linkerTargeting neurological disorders
5-Methyl-pyridin derivativesVariations in substitution patternsVariable potency against enzymatic targets

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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